molecular formula C26H25FN4O2S B2448909 N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1242988-07-3

N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

カタログ番号 B2448909
CAS番号: 1242988-07-3
分子量: 476.57
InChIキー: TYDZPBHGZUPRNV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H25FN4O2S and its molecular weight is 476.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anti-Angiogenic and DNA Cleavage Activities

A study by Kambappa et al. (2017) explored derivatives of N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide for anti-angiogenic and DNA cleavage activities. These compounds demonstrated significant inhibition of angiogenesis in vivo and varied DNA binding/cleavage abilities, suggesting potential as anticancer agents due to their anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Met Kinase Inhibition

Research by Schroeder et al. (2009) identified compounds, including derivatives of the target molecule, as selective Met kinase inhibitors. These demonstrated tumor stasis in Met-dependent gastric carcinoma models, indicating their potential in cancer therapy (Schroeder et al., 2009).

Radiosynthesis for Imaging

Labas et al. (2009) focused on labeling a NR2B selective NMDA receptor antagonist, closely related to the target compound, for in vivo imaging using positron emission tomography. This highlights its application in neurological research (Labas et al., 2009).

Inotropic Activity

A study by Liu et al. (2009) synthesized and evaluated derivatives for inotropic activity, with some showing significant effects compared to standard drugs. This suggests their potential in treating heart-related conditions (Liu et al., 2009).

Dual c-Met/VEGFR2 Inhibition

Raeppel et al. (2009) designed and synthesized derivatives targeting c-Met and VEGFR2 tyrosine kinases. They displayed potent in vitro inhibition and efficacy in tumor models, indicating their role in cancer treatment (Raeppel et al., 2009).

Antimicrobial Activity

Kolisnyk et al. (2015) studied the antimicrobial activity of related compounds, finding them more effective than reference drugs against certain bacterial strains and fungi, suggesting their potential in antimicrobial therapy (Kolisnyk et al., 2015).

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide involves the reaction of 4-fluorobenzylamine with 7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid, followed by the conversion of the resulting intermediate to the final product through a series of reactions.", "Starting Materials": [ "4-fluorobenzylamine", "7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid", "Piperidine-3-carboxylic acid", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "Triethylamine (TEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Ethyl acetate", "Methanol", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Synthesis of 7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid N-hydroxysuccinimide ester", "React 7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid with N-hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) and triethylamine (TEA) at room temperature for 24 hours to obtain the N-hydroxysuccinimide ester intermediate.", "Step 2: Synthesis of N-(4-fluorobenzyl)-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxamide", "React 4-fluorobenzylamine with the N-hydroxysuccinimide ester intermediate in dimethylformamide (DMF) and TEA at room temperature for 24 hours to obtain the amide intermediate.", "Step 3: Synthesis of N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide", "React the amide intermediate with piperidine-3-carboxylic acid in DMF and TEA at room temperature for 24 hours to obtain the final product.", "Step 4: Purification of the final product", "Purify the final product by precipitation in ethyl acetate, washing with methanol, and drying under vacuum.", "Step 5: Characterization of the final product", "Characterize the final product by melting point determination, NMR spectroscopy, and mass spectrometry." ] }

CAS番号

1242988-07-3

分子式

C26H25FN4O2S

分子量

476.57

IUPAC名

N-[(4-fluorophenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C26H25FN4O2S/c1-16-4-8-18(9-5-16)21-15-34-23-22(21)29-26(30-25(23)33)31-12-2-3-19(14-31)24(32)28-13-17-6-10-20(27)11-7-17/h4-11,15,19H,2-3,12-14H2,1H3,(H,28,32)(H,29,30,33)

InChIキー

TYDZPBHGZUPRNV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC5=CC=C(C=C5)F

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。